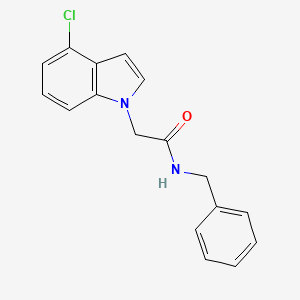![molecular formula C19H18N4O3 B11138066 2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B11138066.png)
2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3-pyridylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3-pyridylmethyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridazinone core, and a pyridylmethyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3-pyridylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the pyridazinone core. The final step involves the acylation of the pyridazinone with 3-pyridylmethylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of 2-[3-(2-hydroxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3-pyridylmethyl)acetamide.
Reduction: Formation of 2-[3-(2-methoxyphenyl)-6-hydroxy-1(6H)-pyridazinyl]-N~1~-(3-pyridylmethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The exact mechanism of action of 2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3-pyridylmethyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: May inhibit certain enzymes involved in biological processes.
Receptor Binding: Potential to bind to specific receptors, modulating their activity.
Signal Transduction: May influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
2-[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3-pyridylmethyl)acetamide can be compared with other pyridazinone derivatives, such as:
- 2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3,4-thiadiazol-2-ylacetamide
- isopropyl [3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate
These compounds share similar structural features but differ in their functional groups and potential applications. The unique combination of the methoxyphenyl, pyridazinone, and pyridylmethyl acetamide moieties in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18N4O3/c1-26-17-7-3-2-6-15(17)16-8-9-19(25)23(22-16)13-18(24)21-12-14-5-4-10-20-11-14/h2-11H,12-13H2,1H3,(H,21,24) |
InChI Key |
JNGPSFCWVUVHDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B11137984.png)
![1-(3-Chlorophenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11137988.png)
![2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11138001.png)
![N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11138009.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-6-carboxamide](/img/structure/B11138010.png)
![ethyl 4-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B11138013.png)
![benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11138015.png)

![N-(4-methoxyphenyl)-2-{1-[(4-nitrophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11138032.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138033.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11138040.png)
![3-[2-(biphenyl-4-yl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11138044.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11138059.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B11138067.png)
